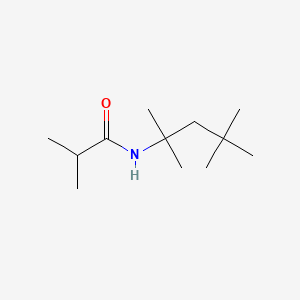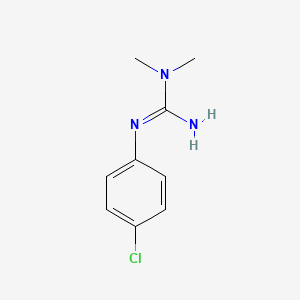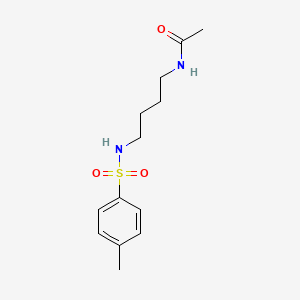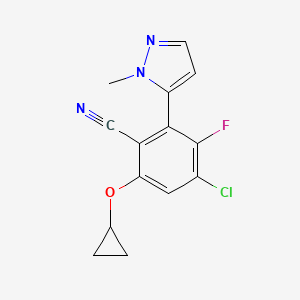
N,2,3,4,5-pentahydroxypentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,3,4,5-pentahydroxypentanamide is a compound characterized by the presence of five hydroxyl groups and an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,2,3,4,5-pentahydroxypentanamide typically involves the hydroxylation of a pentanamide precursor. The reaction conditions often include the use of strong oxidizing agents to introduce hydroxyl groups at specific positions on the pentane chain. Common reagents used in this process include hydrogen peroxide and osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: N,2,3,4,5-pentahydroxypentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of pentanoic acid derivatives.
Reduction: Formation of pentylamine derivatives.
Substitution: Formation of halogenated pentanamides.
Wissenschaftliche Forschungsanwendungen
N,2,3,4,5-pentahydroxypentanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of N,2,3,4,5-pentahydroxypentanamide involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Pathways involved may include modulation of oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
N,2,3,4-tetrahydroxypentanamide: Lacks one hydroxyl group compared to N,2,3,4,5-pentahydroxypentanamide.
N,2,3,4,5-pentahydroxyhexanamide: Contains an additional carbon in the chain.
N,2,3,4,5-pentahydroxybutanamide: Contains one less carbon in the chain.
Uniqueness: this compound is unique due to the specific arrangement of hydroxyl groups and the presence of an amide group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
32677-00-2 |
|---|---|
Molekularformel |
C5H11NO6 |
Molekulargewicht |
181.14 g/mol |
IUPAC-Name |
N,2,3,4,5-pentahydroxypentanamide |
InChI |
InChI=1S/C5H11NO6/c7-1-2(8)3(9)4(10)5(11)6-12/h2-4,7-10,12H,1H2,(H,6,11) |
InChI-Schlüssel |
AGVYHANDLPZRFS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(=O)NO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(2,3-Dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B14008122.png)
![7-(4-Chlorophenyl)-5-methyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B14008126.png)





![1,2,3,4,5,6-Hexakis[(3-methylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008161.png)

![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline](/img/structure/B14008167.png)



![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)
